

## Confirming the Structure of Synthesized Tripetroselinin Using NMR: A Comparative Guide

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For researchers engaged in the synthesis of novel lipids and drug delivery systems, unambiguous structural confirmation is paramount. This guide provides a comparative framework for confirming the structure of synthesized **Tripetroselinin** using Nuclear Magnetic Resonance (NMR) spectroscopy. **Tripetroselinin**, a triacylglycerol composed of a glycerol backbone and three petroselinic acid moieties, holds potential in various applications due to its specific fatty acid composition.[1][2][3] This document outlines a detailed experimental protocol for its synthesis, presents a comparative analysis of its expected NMR spectral data against the well-characterized triacylglycerol, Triolein, and illustrates the experimental workflow.

## **Comparative NMR Data**

Precise structural elucidation of synthesized **Tripetroselinin** relies on the analysis of its <sup>1</sup>H and <sup>13</sup>C NMR spectra. The chemical shifts of the protons and carbons in the molecule are indicative of their chemical environment. For comparative purposes, the expected chemical shifts for **Tripetroselinin** are presented alongside the experimental data for Triolein, a common triacylglycerol derived from oleic acid.

Table 1: Comparison of Predicted <sup>1</sup>H NMR Chemical Shifts (ppm) for **Tripetroselinin** and Experimental Data for Triolein in CDCl<sub>3</sub>.



Assignment	Tripetroselinin (Predicted)	Triolein (Experimental)
Glycerol Backbone		
sn-1,3 CH <sub>2</sub>	4.10 - 4.35 (dd)	4.11 - 4.33 (dd)[4]
sn-2 CH	5.25 (m)	5.26 (m)[4]
Acyl Chain		
C=O-CH <sub>2</sub> (α to C=O)	2.30 (t)	2.31 (t)
CH <sub>2</sub> (β to C=O)	1.62 (m)	1.61 (m)
CH=CH (Olefinic)	5.34 (m)	5.34 (m)
=C-CH <sub>2</sub> -C= (Allylic)	2.01 (m)	2.01 (m)
-(CH <sub>2</sub> )n- (Methylene)	1.25 - 1.35 (br s)	1.27 - 1.30 (br s)
-CH₃ (Terminal)	0.88 (t)	0.88 (t)

Table 2: Comparison of Predicted <sup>13</sup>C NMR Chemical Shifts (ppm) for **Tripetroselinin** and Experimental Data for Triolein in CDCl<sub>3</sub>.



Assignment	Tripetroselinin (Predicted)	Triolein (Experimental)
Glycerol Backbone		
sn-1,3 CH <sub>2</sub>	62.1	62.1
sn-2 CH	68.9	68.9
Acyl Chain		
C=O (Carbonyl)	173.3 (sn-1,3), 172.8 (sn-2)	173.2 (sn-1,3), 172.8 (sn-2)
CH=CH (Olefinic)	~128 - 132	129.7 - 130.0
C=O-CH <sub>2</sub> (α to C=O)	34.1	34.1
CH <sub>2</sub> (β to C=O)	24.9	24.9
=C-CH <sub>2</sub> -C= (Allylic)	27.2	27.2
-(CH <sub>2</sub> )n- (Methylene)	~22.6 - 31.9	~22.6 - 31.9
-CH₃ (Terminal)	14.1	14.1

# Experimental Protocols Synthesis of Tripetroselinin

This protocol describes a general method for the synthesis of **Tripetroselinin** via the esterification of glycerol with petroselinic acid.

#### Materials:

- Glycerol
- Petroselinic acid
- p-Toluenesulfonic acid (catalyst)
- Toluene
- Anhydrous sodium sulfate



- Hexane
- Ethyl acetate
- Silica gel for column chromatography

#### Procedure:

- A mixture of glycerol (1 equivalent), petroselinic acid (3.3 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.
- The residue is dissolved in hexane and washed sequentially with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure **Tripetroselinin**.

## **NMR Sample Preparation and Analysis**

#### Materials:

- Synthesized Tripetroselinin
- Deuterated chloroform (CDCl3) with tetramethylsilane (TMS) as an internal standard.
- NMR tubes

#### Procedure:



- Approximately 10-20 mg of the purified Tripetroselinin is dissolved in ~0.6 mL of CDCl₃ containing TMS in an NMR tube.
- ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz or higher).
- For ¹H NMR, standard parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed.
- The obtained spectra are processed (Fourier transformation, phase correction, and baseline correction) and the chemical shifts are referenced to TMS (0.00 ppm).

## **Workflow for Structural Confirmation**

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of **Tripetroselinin**.





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Caption: Workflow for Synthesis and NMR Confirmation of **Tripetroselinin**.



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